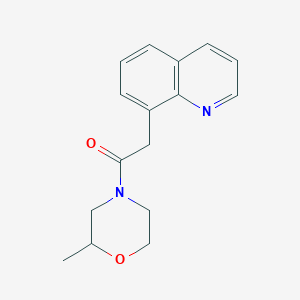
(4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone is a chemical compound that has gained attention in scientific research for its potential applications in various fields. This compound is commonly referred to as CEP or CEP-32296 and is a small molecule inhibitor of the protein kinase R (PKR) enzyme. PKR is known to play a crucial role in the regulation of cellular responses to various stressors, including viral infections, oxidative stress, and inflammation.
Mecanismo De Acción
CEP-32296 exerts its pharmacological effects by inhibiting the activation of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone, which is known to play a critical role in the regulation of various cellular processes. (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone is activated in response to various stressors, including viral infections, oxidative stress, and inflammation, and can trigger the downstream signaling pathways that lead to cellular damage and inflammation. By inhibiting the activation of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone, CEP-32296 can prevent the downstream signaling pathways from being activated, thereby reducing cellular damage and inflammation.
Biochemical and Physiological Effects:
Studies have shown that CEP-32296 can exert various biochemical and physiological effects, including reducing the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), reducing oxidative stress, and promoting cell survival. Additionally, CEP-32296 has shown promising results in reducing the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CEP-32296 in lab experiments is its high specificity and selectivity for (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition. This allows researchers to study the effects of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition on various cellular processes without the interference of other signaling pathways. However, one of the limitations of using CEP-32296 is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CEP-32296, including:
1. Investigating the potential applications of CEP-32296 in the treatment of viral infections, such as COVID-19.
2. Studying the effects of CEP-32296 on the immune system and its potential applications in immunotherapy.
3. Investigating the potential applications of CEP-32296 in the treatment of neurodegenerative disorders, such as Alzheimer's disease.
4. Developing new formulations of CEP-32296 with improved solubility and bioavailability for in vivo studies.
5. Investigating the potential applications of CEP-32296 in combination with other drugs for the treatment of various diseases.
In conclusion, CEP-32296 is a promising compound with potential applications in various fields of scientific research. Its high specificity and selectivity for (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition make it a valuable tool for studying the effects of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone inhibition on various cellular processes. Further research is needed to fully understand the potential applications of CEP-32296 and to develop new formulations with improved solubility and bioavailability for in vivo studies.
Métodos De Síntesis
The synthesis of CEP-32296 involves the reaction of 4-chloropyrrole-2-carbaldehyde with 2-ethylpiperidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain the final compound with high purity.
Aplicaciones Científicas De Investigación
CEP-32296 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and viral infections. Studies have shown that CEP-32296 can inhibit the activation of (4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone and suppress the downstream signaling pathways that lead to cellular damage and inflammation.
Propiedades
IUPAC Name |
(4-chloro-1H-pyrrol-2-yl)-(2-ethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-2-10-5-3-4-6-15(10)12(16)11-7-9(13)8-14-11/h7-8,10,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAKJQSKTQZYEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC(=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-Dimethylanilino)methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7508008.png)
![Cyclopropyl-[4-(piperidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7508016.png)
![1-[4-(Piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508021.png)


![4-Methyl-1-[4-(piperidine-1-carbonyl)piperazin-1-yl]pentan-1-one](/img/structure/B7508049.png)







